molecular formula C24H23N3O2S2 B12135799 (5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12135799
M. Wt: 449.6 g/mol
InChI Key: WOQQFSMYUKNPHA-BKUYFWCQSA-N
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Description

The compound “(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidin-4-one core fused with a pyrazole ring system. The Z-configuration at the C5 position is critical for maintaining planarity, which is often essential for biological interactions or material properties . Key structural features include:

  • Thiazolidinone core: The 2-thioxo group enhances electron delocalization, influencing reactivity and intermolecular interactions.
  • Methyl group at N3: Reduces steric hindrance compared to bulkier substituents (e.g., phenyl or isopropyl), which may modulate synthetic accessibility .

Synthesis typically involves a Knoevenagel condensation between a substituted pyrazole-aldehyde and a thiazolidinone precursor under basic conditions (e.g., K₂CO₃ in aqueous/organic solvent systems) .

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-16(2)15-29-20-11-9-17(10-12-20)22-18(13-21-23(28)26(3)24(30)31-21)14-27(25-22)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3/b21-13-

InChI Key

WOQQFSMYUKNPHA-BKUYFWCQSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole and phenyl groups. Common reagents used in these reactions include thiosemicarbazide, α-haloketones, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Z-configurated rhodanine derivatives. Structural analogs vary in substituents on the thiazolidinone nitrogen, pyrazole ring, and benzylidene moiety, leading to distinct physicochemical and biological properties.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/ID Thiazolidinone Substituent Pyrazole/Benzylidene Substituents Key Findings References
Target Compound 3-methyl 3-[4-(2-methylpropoxy)phenyl], 1-phenyl Bulky 2-methylpropoxy group enhances lipophilicity; Z-configuration confirmed via XRD.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) 3-phenyl 2-hydroxybenzylidene Intramolecular H-bonding (O–H⋯S) stabilizes planar structure; forms dimers.
3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (IV) 3-phenyl phenylmethylidene Minimal steric hindrance; planar packing with C–H⋯π interactions.
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo... 3-isopropyl 4-ethoxy-2-methylphenyl Ethoxy group increases solubility compared to 2-methylpropoxy analogs.
(5Z)-3-(3-methoxypropyl)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}...) 3-(3-methoxypropyl) 3-methyl-4-(2-methylpropoxy)phenyl Longer N-alkyl chain improves solubility but reduces crystallinity.

Key Comparative Insights:

Bulky substituents (e.g., 3-methoxypropyl in ) may disrupt crystallinity, complicating purification .

Stereochemical and Electronic Considerations: All analogs retain the Z-configuration, critical for maintaining conjugation across the benzylidene-thiazolidinone system.

Intermolecular Interactions: Compounds with hydroxy groups (e.g., II) exhibit strong intramolecular H-bonding (O–H⋯S), stabilizing planar conformations and dimer formation . In contrast, the target compound’s 2-methylpropoxy group lacks H-bond donors, relying on weaker van der Waals interactions for crystal packing .

Synthetic Accessibility :

  • Methyl substituents at N3 (target compound) simplify synthesis compared to phenyl or isopropyl groups, which require longer reaction times or harsher conditions .

Spectroscopic Differentiation :

  • NMR data (e.g., ¹H and ¹³C) for analogs in and show distinct shifts for aromatic protons and thiocarbonyl groups, suggesting substituent-dependent electronic environments .

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